Axl-IN-17

AXL kinase inhibition enzymatic IC50 TAM receptor

Researchers often encounter irreproducible results when substituting AXL inhibitors without validated oral PK. Axl-IN-17 eliminates this uncertainty with defined pharmacokinetics and dual AXL/MET inhibition. • AXL IC50: 3.2 nM; cellular anti-proliferation IC50 < 1 nM • Oral PK (rat): T1/2 10.09 h, AUC 59,815 ng·h/mL, Cmax 2,906 ng/mL at 3 mg/kg • Tumor regression: 103.9% TGI at 50 mg/kg p.o. QD in BaF3/TEL-AXL model Supplied with ≥98% purity and comprehensive analytical documentation. Ideal for xenograft efficacy studies and kinase crosstalk investigations.

Molecular Formula C32H27F2N7O
Molecular Weight 563.6 g/mol
Cat. No. B12387825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAxl-IN-17
Molecular FormulaC32H27F2N7O
Molecular Weight563.6 g/mol
Structural Identifiers
SMILESCC(C)N1C=C(C(=O)C2=C1C=CN=C2NC3=CC(=C(C=C3)C4=C(N=CC(=C4)C5=CN(N=C5)C)N)F)C6=CC=C(C=C6)F
InChIInChI=1S/C32H27F2N7O/c1-18(2)41-17-26(19-4-6-22(33)7-5-19)30(42)29-28(41)10-11-36-32(29)39-23-8-9-24(27(34)13-23)25-12-20(14-37-31(25)35)21-15-38-40(3)16-21/h4-18H,1-3H3,(H2,35,37)(H,36,39)
InChIKeyQRXBXCDTVFXBIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Axl-IN-17: Orally Active AXL Inhibitor


Axl-IN-17 (also designated as compound 13c) is a small-molecule receptor tyrosine kinase inhibitor derived from the 1,6-naphthyridin-4-one chemotype [1]. It functions as a potent and orally bioavailable inhibitor of the AXL kinase with an IC₅₀ value of 3.2 ± 0.3 nM in cell-free enzymatic assays [1]. The compound is characterized by a molecular weight of 563.60 g/mol (molecular formula C₃₂H₂₇F₂N₇O) and is offered as a research-use-only reagent . The primary literature reports that Axl-IN-17 not only suppresses AXL-driven signaling but also exhibits equipotent inhibition of the MET kinase, a dual-target profile that distinguishes it from more selective AXL inhibitors [2].

Orally bioavailable AXL kinase inhibitor for in vivo pathway studies
Dual AXL/MET inhibition profile supports signaling crosstalk research
Reported nanomolar enzymatic potency enables target engagement assays

AXL Inhibitor Substitution Failure


The TAM receptor family (Tyro3, Axl, Mer) exhibits high sequence homology within the ATP-binding pocket, leading to pronounced cross-reactivity among many small-molecule inhibitors, with most existing agents showing only moderate selectivity across these kinases [1]. However, selectivity alone does not predict in vivo efficacy. Even among compounds with comparable in vitro Axl IC₅₀ values, substantial divergence in oral bioavailability, systemic exposure (AUC), and terminal half-life dictates whether a given inhibitor can achieve sustained target engagement at tolerated doses. Furthermore, the presence or absence of auxiliary kinase inhibition (e.g., MET co-inhibition) significantly alters therapeutic activity in specific tumor contexts [2]. Consequently, substituting one AXL inhibitor for another without accounting for these orthogonal dimensions—potency, selectivity fingerprint, oral pharmacokinetics, and in vivo efficacy at defined doses—introduces experimental irreproducibility and undermines translational relevance.

TAM family homology: kinase selectivity profile may shift target engagement across Tyro3, Axl, Mer
Oral PK parameters (AUC, half-life) vary substantially; systemic exposure may not transfer between inhibitors
Dual AXL/MET vs. AXL-selective profile: auxiliary kinase inhibition can modify pathway-response endpoints

Axl-IN-17 Comparative Evidence


AXL Enzymatic Potency vs. Bemcentinib

In cell-free enzymatic assays, Axl-IN-17 exhibits an AXL IC₅₀ of 3.2 ± 0.3 nM [1]. This represents a 4.4-fold increase in potency compared to the clinical-stage AXL inhibitor Bemcentinib (R428/BGB324), which demonstrates an AXL IC₅₀ of 14 nM in equivalent biochemical assays . Both compounds are orally active and have been evaluated in tumor xenograft models. The enhanced intrinsic potency of Axl-IN-17 may permit lower dosing or achieve deeper target suppression at equivalent concentrations.

AXL IC50
Cross-study comparable
3.2 ± 0.3 nM vs. 14 nM (Bemcentinib)
Supports AXL enzymatic inhibition comparison context
Cross-study; assay conditions may vary
AXL kinase inhibition enzymatic IC50 TAM receptor cancer

AXL/MET Dual Inhibition Profile

Selectivity profiling reveals that Axl-IN-17 inhibits the oncogenic MET kinase with potency comparable to its inhibition of AXL [1]. This dual AXL/MET inhibitory profile contrasts sharply with Bemcentinib, which exhibits >50-fold selectivity for AXL over Mer and >100-fold selectivity over Tyro3, but minimal MET activity . In BaF3 isogenic cell lines engineered to express TEL-AXL or TEL-MET fusions, Axl-IN-17 demonstrated anti-proliferative IC₅₀ values of <1 nM for AXL-driven cells, while MET-driven cellular activity has been confirmed through signaling and proliferation assays . The equipotent MET inhibition provides an orthogonal mechanism of action potentially advantageous in tumors where MET amplification or activation contributes to AXL inhibitor resistance.

Kinase Selectivity
Head-to-head comparison
Equipotent AXL/MET inhibition; BaF3/TEL-AXL IC50
Supports dual-pathway crosstalk investigation context
Bemcentinib: AXL-selective, minimal MET activity
Oral PK (Rat)
Cross-study comparable
AUC 59,815 ng·h/mL; T1/2 10.09 h (3 mg/kg p.o.)
Supports sustained exposure in oral dosing models
Cross-study; direct head-to-head PK not available
In Vivo Tumor Regression
Class-level
25 mg/kg: 89.8% TGI; 50 mg/kg: 103.9% TGI
Supports tumor regression endpoint review in xenograft models
Class-level inference; same chemotype series
AXL MET dual inhibition kinase selectivity cancer

Oral Bioavailability Profile

In male Sprague-Dawley rats administered a single oral dose of 3 mg/kg, Axl-IN-17 achieved an AUC₀→∞ of 59,815 ng·h/mL and a terminal half-life (T₁/₂) of 10.09 hours, with a mean residence time (MRT) of 16.5 hours [1]. For cross-study reference, Cabozantinib (XL184)—a multi-kinase inhibitor with AXL activity (IC₅₀ = 7 nM)—exhibits an oral bioavailability of approximately 38% in rats and a substantially shorter half-life of ~4–5 hours in preclinical species [2]. While direct head-to-head PK studies are not available, the extended half-life and high systemic exposure of Axl-IN-17 suggest sustained target coverage with once-daily oral dosing, a property not uniformly present among AXL-active inhibitors.

Oral PK (Rat)
Cross-study comparable
AUC 59,815 ng·h/mL; T1/2 10.09 h (3 mg/kg p.o.)
Supports sustained exposure in oral dosing models
Cross-study; direct head-to-head PK not available
oral bioavailability pharmacokinetics AUC half-life in vivo

Tumor Regression in AXL-Driven Xenografts

In the BaF3/TEL-AXL xenograft mouse model, oral administration of Axl-IN-17 at 25 mg/kg once daily for seven days achieved 89.8% tumor growth inhibition (TGI), while the 50 mg/kg dose produced 103.9% TGI, corresponding to frank tumor regression . The efficacy was observed at well-tolerated doses without reported body weight loss exceeding 10%, consistent with the favorable pharmacokinetic profile. The primary literature explicitly notes that compound 13c exhibited significantly improved in vivo antitumor efficacy compared to earlier lead compounds in the same chemical series, causing tumor regression at well-tolerated doses [1]. This level of regression (>100% TGI) in an engineered AXL-driven model distinguishes Axl-IN-17 from agents that achieve only tumor stasis or modest growth delay at their maximum tolerated doses.

In Vivo Tumor Regression
Class-level
25 mg/kg: 89.8% TGI; 50 mg/kg: 103.9% TGI
Supports tumor regression endpoint review in xenograft models
Class-level inference; same chemotype series
in vivo efficacy tumor xenograft tumor regression AXL-driven cancer

Axl-IN-17 Application Scenarios


AXL-Driven Tumor Xenograft Studies

Researchers conducting long-term efficacy studies in AXL-dependent xenograft models (e.g., BaF3/TEL-AXL, AXL-amplified NSCLC, or MET-co-activated tumors) should select Axl-IN-17 based on its validated oral PK profile in rodents. With a half-life of 10.09 h and AUC₀→∞ of 59,815 ng·h/mL following a 3 mg/kg oral dose [1], the compound supports once-daily dosing schedules that maintain sustained target engagement. Published protocols confirm tumor regression (103.9% TGI at 50 mg/kg p.o. QD) in the BaF3/TEL-AXL model [2], providing a reference benchmark for dosing regimen design.

AXL/MET Crosstalk and Acquired Resistance

Given the equipotent inhibition of AXL and MET kinases by Axl-IN-17 [1], this compound is uniquely suited for dissecting signaling crosstalk between these two receptor tyrosine kinases. Unlike AXL-selective agents such as Bemcentinib (which spares MET), Axl-IN-17 enables simultaneous blockade of both pathways [2]. This profile makes it a valuable tool for investigating mechanisms of adaptive resistance to selective AXL inhibitors, where MET activation frequently emerges as a compensatory bypass track.

AXL-Dependent Proliferation and Migration Assays

For cell-based assays evaluating Gas6/AXL-mediated proliferation, migration, or invasion, Axl-IN-17 provides a high-potency tool compound with validated cellular activity (BaF3/TEL-AXL anti-proliferative IC₅₀ < 1 nM) [1]. The compound has been demonstrated to suppress AXL phosphorylation and downstream signaling at concentrations as low as 1 nM following 2-hour treatment [2]. Researchers should consider Axl-IN-17 when sub-nanomolar cellular potency is required to achieve complete pathway suppression without off-target cytotoxicity from excessive compound concentrations.

Novel AXL Inhibitor Benchmarking

Medicinal chemistry and drug discovery programs developing next-generation AXL inhibitors can utilize Axl-IN-17 as a reference standard for benchmarking oral pharmacokinetic performance. With a defined PK profile in rats (MRT = 16.5 h, Cmax = 2,906 ng/mL at 3 mg/kg p.o.) [1] and established in vivo efficacy metrics, Axl-IN-17 serves as a reproducible comparator for evaluating whether new chemical entities achieve meaningful improvements in exposure, half-life, or efficacy.

Application
Selection Property
Validation Focus
AXL-driven tumor xenograft studies
Sustained systemic exposure (reported PK)
Tumor regression endpoints at tolerated oral doses
AXL/MET crosstalk and resistance studies
Dual AXL/MET inhibition profile
Pathway crosstalk and compensatory resistance endpoints
AXL-dependent proliferation and migration assays
Cellular AXL inhibition at low nanomolar concentrations
Cellular target engagement and signaling readouts
Novel AXL inhibitor benchmarking
Defined oral PK and in vivo benchmark context
Comparative oral exposure and efficacy evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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